molecular formula C11H9BrN2O2 B5586027 5-bromo-N-(2-furylmethyl)nicotinamide

5-bromo-N-(2-furylmethyl)nicotinamide

Cat. No.: B5586027
M. Wt: 281.10 g/mol
InChI Key: SHIBQPNAYCIZKQ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-furylmethyl)nicotinamide, also known as 5-bromo-N-(furan-2-ylmethyl)nicotinamide, is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.105 g/mol . This nicotinamide derivative features a bromine atom at the 5-position of the pyridine ring and a furanylmethyl group attached to the amide nitrogen, a structural motif seen in various compounds investigated for their biological activity . The compound has a topological polar surface area of approximately 55.1 Ų and a calculated logP of 2.76, properties that are relevant for understanding its potential in pharmacokinetic research . As a member of the nicotinamide derivative class, this compound is of significant interest in medicinal chemistry and drug discovery research. Related structural analogs have been explored for their utility as inhibitors of specific biological targets, such as the p38 kinase pathway, which is relevant in the context of inflammatory diseases . Researchers value this bromo-substituted nicotinamide as a versatile chemical building block for further synthetic modification, including cross-coupling reactions, to create more complex molecules for screening and development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBQPNAYCIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Amide Nitrogen Molecular Weight Key Applications/Findings Reference
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide 2-Hydroxyphenyl + coumarin core Not specified Anti-breast cancer activity (IC₅₀ values in μM range); validated via spectral analysis
5-Bromo-N-(2-(dimethylamino)ethyl)nicotinamide 2-(Dimethylamino)ethyl Not specified Precursor for ¹⁸F-labeled PET probes (melanoma imaging); high radiochemical yield (~70%)
5-Bromo-N-((1S,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide Cyclohexyl-hydroxy + trifluoroethoxy 395.2 (M−H⁻) HDL-cholesterol raising agent; chiral resolution achieved via HPLC
5-Bromo-N-(3-chloro-benzyl)-nicotinamide 3-Chloro-benzyl Not specified Commercially available (purity >95%); priced for research use (€65–189 per 10–50 mg)
5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide 5-Methylisoxazole Not specified Structural analog with heteroaromatic substituent; potential kinase inhibition
5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide Pyrazinyl-furan hybrid 359.18 Complex heterocyclic substituent; may enhance DNA intercalation or enzyme inhibition

Detailed Analysis

Anti-Cancer Activity :

  • The coumarin derivative (Compound 8, ) shares the 5-bromo-nicotinamide motif but incorporates a coumarin core, which enhances planar aromaticity for DNA intercalation. Its anti-breast cancer activity (IC₅₀ ~10 μM) suggests that the bromine and carboxamide groups are critical for cytotoxicity.

Diagnostic Applications: The dimethylaminoethyl-substituted analog () is tailored for radiopharmaceutical synthesis. The dimethylamino group facilitates chelation with ¹⁸F, enabling non-invasive melanoma imaging. This highlights the importance of nitrogen-containing substituents in probe design.

Metabolic Modulation :

  • The trifluoroethoxy-cyclohexyl derivative () demonstrates how bulky substituents (e.g., cyclohexyl) and electron-withdrawing groups (trifluoroethoxy) can optimize HDL-cholesterol modulation. Chiral separation via HPLC underscores the role of stereochemistry in efficacy.

Commercial Availability :

  • The 3-chloro-benzyl analog () is marketed for research, reflecting demand for brominated nicotinamides in drug discovery. Its pricing structure (~€0.0065/mg) provides a benchmark for production costs.

Heterocyclic Modifications :

  • Substitution with isoxazole () or pyrazine-furan hybrids () introduces additional hydrogen-bonding sites and rigidity. These modifications may improve target selectivity, as seen in kinase inhibitors or antimicrobial agents.

Key Findings and Implications

  • Bromine as a Functional Handle : The 5-bromo group is a common feature across analogs, enabling Suzuki couplings or nucleophilic substitutions for further derivatization.
  • Substituent Effects: Polar Groups (e.g., hydroxyl, dimethylamino): Enhance solubility and target engagement (e.g., PET probes ). Aromatic/Heterocyclic Groups (e.g., furylmethyl, pyrazinyl): Improve lipophilicity and π-π stacking, critical for membrane penetration or enzyme inhibition.
  • Therapeutic Versatility : Structural variations allow tuning for diverse applications, from oncology to metabolic disease .

Q & A

Q. How can reproducibility be ensured in studies involving this compound?

  • Methodological Answer :
  • SOPs : Document reaction conditions (e.g., stir rate, humidity) in supplementary materials.
  • Batch Testing : Validate multiple synthetic batches via HPLC purity (>95%).
  • Collaborative Trials : Partner with independent labs for cross-validation using blinded samples .

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